molecular formula C7H10N4O2 B2555978 (4-Amino-1,2,5-oxadiazol-3-yl)(pyrrolidin-1-yl)methanone CAS No. 302796-45-8

(4-Amino-1,2,5-oxadiazol-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2555978
CAS No.: 302796-45-8
M. Wt: 182.183
InChI Key: RTXGOCLAZZICQK-UHFFFAOYSA-N
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Description

(4-Amino-1,2,5-oxadiazol-3-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C7H10N4O2 and its molecular weight is 182.183. The purity is usually 95%.
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Biological Activity

(4-Amino-1,2,5-oxadiazol-3-yl)(pyrrolidin-1-yl)methanone, a compound characterized by its oxadiazole and pyrrolidine moieties, has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, including its anticancer, antimicrobial, and other therapeutic potentials, supported by empirical data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H10N4O. It features a pyrrolidine ring attached to an oxadiazole derivative, which is known for its bioactive properties. The presence of the amino group at position 4 of the oxadiazole enhances its reactivity and biological interactions.

Anticancer Activity

Research has demonstrated significant anticancer activity of this compound against various cancer cell lines. For instance:

  • Cell Line Sensitivity : In studies conducted on prostate cancer (PC-3), colon cancer (HCT-116), and renal cancer (ACHN) cell lines, the compound exhibited IC50 values of 0.67 µM, 0.80 µM, and 0.87 µM respectively .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth. It has been shown to inhibit epidermal growth factor receptor (EGFR) and Src kinase activities at low concentrations .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)
PC-30.67
HCT-1160.80
ACHN0.87

Antimicrobial Activity

The compound also displays notable antimicrobial properties. Studies have indicated its effectiveness against various bacterial strains:

  • Bacterial Strains : The compound was tested against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . It showed the most significant activity against Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases:

  • Alzheimer's Disease Models : Preliminary studies indicate that derivatives of oxadiazoles may exhibit protective effects against neuronal cell death associated with Alzheimer's disease through mechanisms involving anti-inflammatory pathways .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Synthesis and Evaluation : A study synthesized several oxadiazole derivatives including this compound and evaluated their anticancer activity using MTT assays. The results indicated that this compound had superior potency compared to standard chemotherapeutic agents like erlotinib .
  • In Vivo Studies : In vivo studies are necessary to further validate these findings; however, existing data suggest promising therapeutic applications in oncology and infectious disease management.

Properties

IUPAC Name

(4-amino-1,2,5-oxadiazol-3-yl)-pyrrolidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2/c8-6-5(9-13-10-6)7(12)11-3-1-2-4-11/h1-4H2,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXGOCLAZZICQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NON=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.